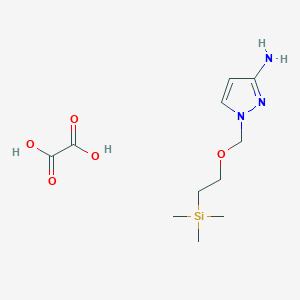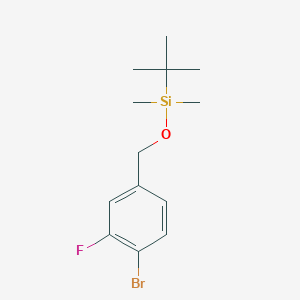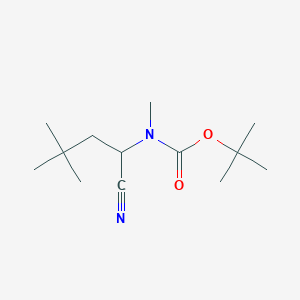
alphavbeta1 integrin-IN-1 (TFA)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alphavbeta1 integrin-IN-1 (TFA) is a potent and selective inhibitor of the alphavbeta1 integrin, a transmembrane protein that plays a critical role in cell adhesion, migration, and signaling. This compound has shown significant potential in the treatment of fibrotic diseases by inhibiting the activation of transforming growth factor-beta (TGF-beta), a key regulator of fibrosis .
Vorbereitungsmethoden
The synthesis of alphavbeta1 integrin-IN-1 (TFA) involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes:
Formation of Intermediate Compounds: Initial steps involve the preparation of key intermediates through reactions such as alkylation, acylation, and condensation.
Coupling Reactions: The intermediates are then coupled using reagents like coupling agents and catalysts to form the desired product.
Purification: The final product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve high purity.
Industrial production methods for alphavbeta1 integrin-IN-1 (TFA) are optimized for large-scale synthesis, focusing on cost-effectiveness, yield, and purity. These methods often involve automated processes and advanced purification techniques to ensure consistency and quality .
Analyse Chemischer Reaktionen
Alphavbeta1 integrin-IN-1 (TFA) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of functional groups with other groups, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Alphavbeta1 integrin-IN-1 (TFA) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of alphavbeta1 integrin in various chemical processes.
Biology: Employed in cell biology research to investigate cell adhesion, migration, and signaling pathways.
Medicine: Explored as a potential therapeutic agent for the treatment of fibrotic diseases, cancer, and other conditions involving abnormal cell adhesion and migration.
Industry: Utilized in the development of new materials and coatings that require specific adhesion properties.
Wirkmechanismus
The mechanism of action of alphavbeta1 integrin-IN-1 (TFA) involves the inhibition of the alphavbeta1 integrin, which is a key regulator of cell adhesion and signaling. By binding to the integrin, this compound prevents the activation of transforming growth factor-beta (TGF-beta), thereby reducing fibrosis and other pathological processes. The molecular targets and pathways involved include the integrin signaling pathway and the TGF-beta signaling pathway .
Vergleich Mit ähnlichen Verbindungen
Alphavbeta1 integrin-IN-1 (TFA) is unique in its high selectivity and potency for the alphavbeta1 integrin. Similar compounds include:
Alphavbeta6 integrin inhibitors: These compounds target the alphavbeta6 integrin and are used in similar applications but have different selectivity profiles.
Alphavbeta3 integrin inhibitors: These inhibitors target the alphavbeta3 integrin and are used in the treatment of cancer and other diseases involving angiogenesis.
Alphavbeta5 integrin inhibitors: These compounds inhibit the alphavbeta5 integrin and are explored for their potential in treating fibrotic diseases and cancer.
The uniqueness of alphavbeta1 integrin-IN-1 (TFA) lies in its specific inhibition of the alphavbeta1 integrin, making it a valuable tool for studying the role of this integrin in various biological processes and for developing targeted therapies.
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-1-(benzenesulfonyl)pyrrolidine-2-carbonyl]amino]-3-[4-[5-(diaminomethylideneamino)pentanoylamino]phenyl]propanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N6O6S.C2HF3O2/c27-26(28)29-15-5-4-10-23(33)30-19-13-11-18(12-14-19)17-21(25(35)36)31-24(34)22-9-6-16-32(22)39(37,38)20-7-2-1-3-8-20;3-2(4,5)1(6)7/h1-3,7-8,11-14,21-22H,4-6,9-10,15-17H2,(H,30,33)(H,31,34)(H,35,36)(H4,27,28,29);(H,6,7)/t21-,22-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNOWZNCFZXPEX-VROPFNGYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)NC(=O)CCCCN=C(N)N)C(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)NC(=O)CCCCN=C(N)N)C(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35F3N6O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
672.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B8105842.png)


![[2-chloro-5-[(5-methyl-3-oxocyclohexen-1-yl)amino]phenyl]-(1-hydroxypropylidene)azanium;chloride](/img/structure/B8105875.png)


![N-[8-[(2R)-2-hydroxy-3-morpholin-4-ylpropoxy]-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]-2-methylpyridine-3-carboxamide](/img/structure/B8105889.png)
![sodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] phosphate](/img/structure/B8105896.png)
